molecular formula C11H11N3O B13882555 5-methyl-6-(phenylamino)pyrimidin-4(3H)-one CAS No. 960299-07-4

5-methyl-6-(phenylamino)pyrimidin-4(3H)-one

Cat. No.: B13882555
CAS No.: 960299-07-4
M. Wt: 201.22 g/mol
InChI Key: WXCNYRGXZBKYDC-UHFFFAOYSA-N
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Description

5-methyl-6-(phenylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleotides and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-(phenylamino)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2,4-diaminopyrimidine with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-(phenylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-methyl-6-(phenylamino)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, including DNA and proteins.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-6-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-phenylaminopyrimidin-4(3H)-one: Lacks the methyl group at the 5-position.

    5-methyl-6-(methylamino)pyrimidin-4(3H)-one: Has a methyl group instead of a phenyl group at the 6-position.

    5-methyl-6-(phenylamino)pyrimidin-2(1H)-one: The position of the carbonyl group is different.

Uniqueness

5-methyl-6-(phenylamino)pyrimidin-4(3H)-one is unique due to the presence of both the methyl and phenylamino groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

960299-07-4

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-anilino-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O/c1-8-10(12-7-13-11(8)15)14-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

WXCNYRGXZBKYDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CNC1=O)NC2=CC=CC=C2

Origin of Product

United States

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